Risdiplam

Description

Properties

IUPAC Name |

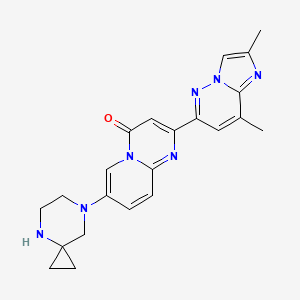

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKZRYGFUPSJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109185 | |

| Record name | Risdiplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825352-65-5 | |

| Record name | 7-(4,7-Diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825352-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risdiplam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1825352655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risdiplam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Risdiplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISDIPLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RS4S2ET1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Risdiplam on SMN2 Splicing

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is typically lost, a nearly identical gene, SMN2, exists but predominantly produces a non-functional, truncated SMN protein due to the alternative splicing and exclusion of its seventh exon. Risdiplam (EVRYSDI™) is an orally administered small molecule engineered to correct this splicing defect. It functions as an SMN2 pre-mRNA splicing modifier, binding to specific sites on the transcript to promote the inclusion of exon 7. This action shifts the equilibrium towards the production of full-length, functional SMN protein, thereby addressing the molecular basis of SMA. This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Molecular Basis of SMA and the Role of SMN2

The genetic foundation of SMA lies in the homozygous deletion or mutation of the SMN1 gene, which is the primary producer of the essential SMN protein.[1] The paralogous SMN2 gene differs from SMN1 by a critical C-to-T transition at the sixth position within exon 7.[2] This single nucleotide change disrupts an exonic splicing enhancer, weakening the 5' splice site and leading to the exclusion of exon 7 in the majority of SMN2 transcripts.[2][3] The resulting protein, known as SMNΔ7, is unstable and rapidly degraded, leading to the profound SMN protein deficiency that drives the pathophysiology of SMA.[1] this compound is designed to therapeutically intervene in this process by modulating the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.[1][4]

Core Mechanism of Action of this compound

This compound acts as a molecular "glue," enhancing the recruitment of the core splicing machinery to the weak splice sites of SMN2 exon 7. The mechanism is predicated on its ability to bind to two distinct sites on the SMN2 pre-mRNA within exon 7.[1][3][5][6][7]

-

Binding to the 5' Splice Site (5'ss): this compound interacts with the interface formed between the 5'ss of SMN2 exon 7 and the U1 small nuclear ribonucleoprotein (snRNP) complex.[3][5] Specifically, it stabilizes a transient RNA duplex structure that is otherwise weakened by the C6U substitution, effectively "repairing" the deficient splice site and strengthening the binding of the U1 snRNP.[3][5][8]

-

Binding to Exonic Splicing Enhancer 2 (ESE2): A second binding pocket for this compound exists at a purine-rich sequence known as ESE2.[1][3][5] This interaction is believed to displace the splicing repressor protein heterogeneous nuclear ribonucleoprotein G (hnRNP G), which normally contributes to exon 7 skipping.[1][3] Furthermore, this binding may promote the recruitment of positive splicing factors, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[5]

The synergistic effect of these two binding events significantly increases the probability of exon 7 being recognized by the spliceosome and included in the mature mRNA transcript, leading to the synthesis of full-length SMN protein.[1][3]

Caption: this compound's dual-site binding mechanism on SMN2 pre-mRNA.

Quantitative Data on this compound's Efficacy

This compound treatment leads to a significant, dose-dependent increase in full-length SMN2 mRNA and functional SMN protein. This has been consistently observed across preclinical animal models and in clinical trials involving SMA patients.[9][10]

Clinical Trial Data (Human)

The FIREFISH and SUNFISH trials provided pivotal data on the pharmacodynamic effects of this compound in patients. Treatment consistently resulted in a rapid and sustained increase in SMN protein levels in blood, typically a median increase of at least two-fold from baseline within four weeks.[11][12]

Table 1: SMN Protein Levels in SMA Patients Treated with this compound

| Clinical Trial | Patient Population | Dose Cohort | Baseline SMN Protein (Median, ng/mL) | SMN Protein after 12 Months (Median, ng/mL) | Fold Increase (Median) | Reference(s) |

|---|---|---|---|---|---|---|

| FIREFISH Part 1 | Infants with Type 1 SMA | Low-Dose (0.08 mg/kg/day) | 1.31 | 3.05 | 3.0x | [13] |

| FIREFISH Part 1 | Infants with Type 1 SMA | High-Dose (0.2 mg/kg/day) | 2.54 | 5.66 | 1.9x - 2.1x | [13][14] |

| SUNFISH Part 1 | Children & Adults (Type 2/3) | Highest Dose | N/A | N/A | ~2.0x |[12] |

Note: Fold increase in the FIREFISH high-dose cohort was reported as a median of 2.1-fold at 4 weeks.[1][14] The SUNFISH study also reported a median twofold increase within 4 weeks at the highest dose.[12]

Preclinical Data (Animal Models)

Studies in mouse models of SMA demonstrated that orally administered this compound effectively distributes to the central nervous system (CNS) and peripheral tissues, leading to a dose-dependent increase in SMN protein.[10][15][16]

Table 2: SMN Protein Increase in SMA Mouse Models with this compound

| Tissue | Dose | % Increase in SMN Protein | Reference(s) |

|---|---|---|---|

| Brain | 0.1 mg/kg/day | 28% | [9] |

| Muscle | 0.1 mg/kg/day | 32% | [9] |

| Brain | 1.0 mg/kg/day | 206% | [9] |

| Muscle | 1.0 mg/kg/day | 210% |[9] |

Key Experimental Protocols

The evaluation of SMN2 splicing modifiers relies on robust and sensitive molecular biology assays to quantify changes in both mRNA splicing patterns and ultimate protein expression.

Protocol: Quantification of SMN2 Splicing by RT-qPCR

This protocol provides a method to measure the relative abundance of full-length (FL-SMN) and exon 7-skipped (SMNΔ7) transcripts from patient-derived cells treated with this compound.

Objective: To determine the ratio of FL-SMN to SMNΔ7 mRNA.

Methodology:

-

Cell Culture and Treatment: Culture SMA patient-derived fibroblasts or iPSC-derived motor neurons under standard conditions. Treat cells with a dose range of this compound (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.[2]

-

RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a column-based kit (e.g., RNeasy Kit, Qiagen), followed by DNase I treatment to remove genomic DNA contamination.

-

Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase (e.g., SuperScript IV) and random hexamer or oligo(dT) primers.

-

Quantitative PCR (qPCR):

-

Design primers flanking exon 7. A forward primer in exon 6 and a reverse primer in exon 8 can be used.[17]

-

Alternatively, use specific TaqMan probes that differentiate between the exon 6-7 junction (FL-SMN) and the exon 6-8 junction (SMNΔ7).

-

Perform qPCR using a SYBR Green or TaqMan-based master mix on a real-time PCR system.

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method. The primary output is the change in the ratio of FL-SMN / SMNΔ7 mRNA in this compound-treated samples compared to vehicle-treated controls.

Protocol: Quantification of SMN Protein by Electrochemiluminescence (ECL) Immunoassay

This protocol describes a highly sensitive immunoassay for the absolute quantification of SMN protein in whole blood or cell lysates, which is a key pharmacodynamic biomarker in clinical trials.[18]

Objective: To measure the total SMN protein concentration.

Methodology:

-

Sample Collection and Lysis:

-

Whole Blood: Collect 5-10 µL of whole blood in an EDTA tube.[18] Lyse the cells immediately in a buffer containing detergents and protease inhibitors.

-

Cultured Cells: Harvest cells, wash with PBS, and lyse using a suitable buffer (e.g., RIPA buffer).

-

-

Assay Principle: The assay utilizes a sandwich immunoassay format on a Meso Scale Discovery (MSD) platform.

-

A capture antibody specific for SMN protein is coated onto the surface of the multi-well plate.

-

The plate is blocked to prevent non-specific binding.

-

-

Immunoassay Procedure:

-

Add cell lysates and a standard curve of recombinant SMN protein to the wells and incubate to allow the capture antibody to bind the SMN protein.

-

Wash the plate to remove unbound material.

-

Add a detection antibody specific for a different epitope on the SMN protein. This antibody is conjugated to an electrochemiluminescent label (e.g., SULFO-TAG™).

-

Wash the plate again to remove the unbound detection antibody.

-

-

Signal Detection: Add MSD Read Buffer to the wells and place the plate in an MSD instrument. An electrical voltage is applied, causing the label to emit light. The intensity of the emitted light is proportional to the amount of SMN protein in the sample.

-

Data Analysis: Generate a standard curve by plotting the light intensity versus the concentration of the recombinant SMN standards. Use this curve to interpolate the absolute concentration of SMN protein in the unknown samples (ng/mL or pg/µg of total protein).[13]

Caption: Workflow for assessing this compound's efficacy on mRNA splicing and protein levels.

Conclusion

This compound represents a significant advancement in the treatment of Spinal Muscular Atrophy, directly targeting the underlying molecular defect of aberrant SMN2 splicing. Its mechanism of action, centered on the stabilization of the U1 snRNP complex at the weak 5' splice site of exon 7 and modulation of splicing regulatory elements, provides a clear and compelling model for its therapeutic effect. Quantitative analyses from both preclinical and clinical studies robustly demonstrate its ability to increase full-length SMN protein levels systemically. The methodologies outlined herein provide a framework for the continued study and evaluation of this compound and future splicing-modifying therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]

- 5. researchgate.net [researchgate.net]

- 6. Recognition of single-stranded nucleic acids by small-molecule splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Sequential Binding Mechanism for 5’ Splice Site Recognition and Modulation for the Human U1 snRNP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnnp.bmj.com [jnnp.bmj.com]

- 12. This compound in types 2 and 3 spinal muscular atrophy: A randomised, placebo-controlled, dose-finding trial followed by 24 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajmc.com [ajmc.com]

- 14. This compound study shows promise for spinal muscular atrophy | MDedge [mdedge.com]

- 15. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Heat increases full-length SMN splicing: Promise for splice-augmenting therapies for SMA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Beyond SMN2: An In-depth Technical Guide to the Molecular Targets of Risdiplam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam (Evrysdi®) is a small molecule splicing modifier approved for the treatment of Spinal Muscular Atrophy (SMA). Its primary mechanism of action is to correct the splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA, leading to an increase in the production of functional SMN protein. While highly effective, the administration of this compound, particularly at higher concentrations, has been shown to impact the transcriptome beyond SMN2. This technical guide provides a comprehensive overview of the known molecular targets of this compound outside of its intended interaction with SMN2, detailing off-target effects, the signaling pathways involved, and the experimental methodologies used to identify and characterize these interactions.

Off-Target Molecular Interactions of this compound

Transcriptome-wide analyses, primarily through RNA sequencing (RNA-Seq), have revealed that this compound can induce widespread changes in gene expression and splicing, particularly at high concentrations. These off-target effects are a critical consideration in understanding the complete pharmacological profile of the drug and for the development of future splicing modulators with improved specificity.

Transcriptome-Wide Splicing and Gene Expression Changes

Studies in SMA patient-derived fibroblasts have demonstrated that high-dose this compound treatment (e.g., 1000 nM) can alter the expression of thousands of genes. These affected genes are involved in a variety of crucial cellular processes, including DNA replication, cell cycle regulation, RNA metabolism, and various signaling pathways.[1] The off-target effects appear to be concentration-dependent, with lower concentrations showing a significant reduction in such events.[2]

This compound primarily induces off-target exon skipping and exon inclusion events. Notable genes with altered splicing patterns include FOXM1 (Forkhead Box M1) and MADD (MAP-Kinase Activating Death Domain), which are involved in cell cycle regulation and apoptosis, respectively.[3] Other identified off-target splicing events have been reported in genes such as STRN3, APLP2, and SLC25A17.[4]

Alternative Mechanisms of Action

Beyond direct interaction with the SMN2 splice site, it has been proposed that this compound and its analogs can bind to GA-rich motifs present in both RNA and DNA.[2] This binding may facilitate the recruitment of splicing regulatory proteins such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[2] This recruitment could lead to the sequestration of these proteins, thereby affecting the splicing and expression of their other natural targets throughout the transcriptome.

Quantitative Data on Off-Target Effects

The following tables summarize the quantitative data on the off-target effects of this compound on gene expression and splicing. The data is primarily derived from RNA-Seq analysis of SMA patient-derived fibroblasts treated with varying concentrations of this compound.

Table 1: Summary of this compound-Induced Gene Expression Changes

| Gene | Cellular Process | Concentration (nM) | Fold Change | Reference |

| CCNB1 | Cell Cycle | 1000 | Down | [1] |

| CDC20 | Cell Cycle | 1000 | Down | [1] |

| PLK1 | Cell Cycle | 1000 | Down | [1] |

| FOXM1 | Cell Cycle, Transcription | 1000 | Variable (isoform-dependent) | [5][3] |

| MADD | Apoptosis | 1000 | Variable (isoform-dependent) | [5][3] |

Table 2: Summary of this compound-Induced Alternative Splicing Events

| Gene | Splicing Event | Concentration (nM) | Change in Percent Splicing Inclusion (ΔPSI) | Reference |

| FOXM1 | Exon 9 skipping/inclusion | 250 | Increased inclusion of alternative 5'ss | [4] |

| MADD | Alternative splicing | 605 | Altered splicing pattern | [4] |

| STRN3 | Alternative splicing | 605 | Altered splicing pattern | [4] |

| APLP2 | Alternative splicing | 605 | Altered splicing pattern | [4] |

| SLC25A17 | Alternative splicing | 605 | Altered splicing pattern | [4] |

Signaling Pathways Affected by Off-Target Interactions

The off-target effects of this compound on genes such as FOXM1 and MADD can have downstream consequences on key cellular signaling pathways.

Cell Cycle Regulation via FOXM1

FOXM1 is a critical transcription factor that regulates the expression of genes involved in the G2/M transition of the cell cycle. This compound has been shown to alter the splicing of FOXM1, leading to changes in the balance of its different isoforms. This can impact the expression of downstream targets of FOXM1, potentially leading to cell cycle arrest.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Pharmacodynamics of Risdiplam in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risdiplam (Evrysdi®) is a first-in-class, orally administered small molecule designed to treat Spinal Muscular Atrophy (SMA) by correcting the splicing of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). As a disease characterized by the loss of motor neurons, understanding the pharmacodynamic effects of this compound within these specific cells is critical. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on SMN protein expression in neuronal models, detailed experimental protocols for its evaluation, and its impact on downstream cellular pathways crucial for neuronal function and survival.

Introduction to this compound and Spinal Muscular Atrophy

Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder caused by mutations or homozygous deletion of the SMN1 gene.[1][2] This genetic defect leads to a deficiency of the SMN protein, which is essential for the survival and function of all cells, but its absence disproportionately affects lower motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1][2]

Humans possess a nearly identical paralog gene, SMN2. However, a single, translationally silent nucleotide difference in exon 7 of SMN2 disrupts a splicing enhancer site. This causes the majority (~90%) of SMN2 transcripts to exclude exon 7, resulting in a truncated, unstable, and non-functional SMN protein (SMNΔ7).[3][4] The small amount of full-length SMN protein produced by SMN2 is insufficient to fully compensate for the loss of SMN1.[1]

This compound is an orally bioavailable small molecule that acts as an SMN2 splicing modifier.[1][4] It is designed to cross the blood-brain barrier and distribute systemically, allowing it to act on cells in the central nervous system (CNS) and peripheral tissues.[1][5] Its primary pharmacodynamic effect is to increase the inclusion of exon 7 in SMN2 mRNA transcripts, thereby increasing the production of full-length, functional SMN protein.[3][4]

Molecular Mechanism of Action in Neuronal Cells

This compound exerts its function by binding with high specificity to the SMN2 pre-mRNA. Its mechanism involves a dual-binding mode that effectively converts the weak 5' splice site of exon 7 into a stronger one, promoting its recognition by the spliceosome.[4]

-

Binding to the 5' Splice Site (5'ss): this compound directly interacts with the 5'ss of intron 7 on the SMN2 pre-mRNA. This binding stabilizes the transient RNA duplex formed with the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome required for initiating splicing.[4]

-

Binding to Exonic Splicing Enhancer 2 (ESE2): this compound also binds to a pocket within the ESE2 element of exon 7. This interaction is believed to displace inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G), further facilitating the recruitment of the U1 snRNP complex.[4]

This coordinated action efficiently promotes the inclusion of exon 7 into the mature mRNA transcript, leading to the translation of functional SMN protein within the neuron.

Quantitative Pharmacodynamic Effects in Neuronal Models

This compound treatment leads to a significant and dose-dependent increase in full-length SMN2 mRNA and functional SMN protein in various neuronal and non-neuronal models.

In Vitro Potency

Studies have established the high potency of this compound in cellular models. While specific EC50 values in neuronal cells are not widely published, the overall potency as a splicing modifier is in the low nanomolar range.

| Parameter | Cell/System Type | Value | Reference |

| EC1.5x (SMN2 Splicing) | Not Specified | 4 nM | --INVALID-LINK-- |

| Activity Confirmed | SMA Type 1 iPSC-derived Motor Neurons | Active | --INVALID-LINK--[3] |

| Activity Confirmed | SMA Type 1 Patient-derived Fibroblasts | Active | --INVALID-LINK--[3] |

Table 1: In Vitro Potency of this compound.

SMN Protein Increase in Preclinical and Clinical Studies

Dose-dependent increases in SMN protein have been consistently observed across preclinical animal models and human clinical trials. As a systemically distributed drug, these effects are seen in both the CNS and peripheral tissues.

| Model / Study | Tissue / Sample | Dose | Fold/Percent Increase in SMN Protein/mRNA | Reference |

| SMA Mouse Model | Brain | 1.0 mg/kg/day | 206% Increase (SMN Protein) | --INVALID-LINK--[6] |

| SMA Mouse Model | Muscle | 1.0 mg/kg/day | 210% Increase (SMN Protein) | --INVALID-LINK--[6] |

| Healthy Adults | Whole Blood | 18.0 mg single dose | ~41% of max increase (FL-SMN2 mRNA) | --INVALID-LINK--[7] |

| FIREFISH (SMA Type 1) | Blood | 0.2 mg/kg/day | ~2-fold median increase (SMN Protein) | --INVALID-LINK--[8] |

| SUNFISH (SMA Type 2/3) | Blood | Pivotal Dose | ~2-fold median increase (SMN Protein) | --INVALID-LINK--[9] |

Table 2: this compound-Mediated Increase in SMN Expression.

Detailed Experimental Protocols

Evaluating the pharmacodynamics of this compound in neuronal cells requires specific, validated methodologies. Below are representative protocols for key experiments.

Culture and Treatment of iPSC-Derived Motor Neurons

-

Cell Plating: Thaw cryopreserved human iPSC-derived motor neuron progenitors and plate them on culture vessels pre-coated with a suitable matrix (e.g., Matrigel or a poly-L-ornithine/laminin combination) at a density of 50,000-100,000 cells/cm².

-

Differentiation and Maturation: Culture the cells in a specialized motor neuron maturation medium containing neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF). Culture for at least 14-21 days to allow for the development of mature neuronal morphology and expression of characteristic markers (e.g., ChAT, ISL1).

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed maturation medium to achieve final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM). Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 to 72 hours) at 37°C and 5% CO₂.

Quantification of SMN2 Splicing by RT-qPCR

-

RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA using a column-based kit or phenol-chloroform extraction, including a DNase I treatment step to remove genomic DNA contamination.

-

Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay. Use primers specifically designed to amplify either the full-length (SMN2 with exon 7) or the truncated (SMN2 without exon 7) transcript. A common strategy involves a forward primer in exon 6 and reverse primers spanning the exon 6-8 junction (for SMNΔ7) or the exon 7-8 junction (for full-length SMN). Normalize the expression to a stable housekeeping gene (e.g., GAPDH or ACTB). Calculate the ratio of full-length to SMNΔ7 transcripts or the fold-change in full-length transcript relative to a vehicle-treated control.

Quantification of SMN Protein by Western Blot

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 x g) at 4°C for 20 minutes to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane overnight at 4°C with a primary antibody specific for SMN protein (e.g., mouse anti-SMN).

-

Detection: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the SMN protein signal to a loading control, such as β-actin or GAPDH, from the same blot.

Downstream Cellular Effects of SMN Restoration

The restoration of SMN protein levels by this compound has profound downstream effects on crucial neuronal pathways that are impaired in SMA. The primary function of the SMN protein is to mediate the assembly of snRNPs, the core components of the spliceosome. However, in highly polarized cells like motor neurons, SMN also plays a vital, non-canonical role in the axonal transport of specific mRNAs.

-

snRNP Biogenesis: The SMN complex, of which SMN is the central component, is essential for the cytoplasmic assembly of Sm proteins onto small nuclear RNAs (snRNAs) to form snRNPs.[10] Restoring SMN protein levels corrects deficits in snRNP assembly, which in turn improves global pre-mRNA splicing efficiency, a process vital for all cellular functions.[10]

-

Axonal mRNA Transport: Motor neurons have extremely long axons, requiring the transport of specific mRNAs from the cell body to the axon terminal for local protein synthesis, which is critical for axon maintenance and neuromuscular junction (NMJ) integrity. SMN is a key component of axonal transport granules.[1] It facilitates the assembly of messenger ribonucleoprotein (mRNP) complexes, such as those containing β-actin mRNA, and their subsequent transport along microtubule tracks by motor proteins like kinesin. By restoring SMN levels, this compound is hypothesized to improve the axonal localization of critical mRNAs, thereby supporting axon growth, stability, and NMJ function.

Conclusion

The pharmacodynamics of this compound in neuronal cells are centered on its primary mechanism as a potent and specific SMN2 splicing modifier. By binding to the SMN2 pre-mRNA, it efficiently corrects the underlying splicing defect in SMA, leading to a robust, dose-dependent increase in functional SMN protein. This restoration of SMN protein not only rectifies the canonical pathway of snRNP biogenesis but is also critical for non-canonical neuronal functions, including the axonal transport of essential mRNAs. The data gathered from iPSC-derived motor neurons, animal models, and clinical trials collectively demonstrate that this compound effectively targets the molecular cause of SMA, leading to meaningful increases in the SMN protein necessary for motor neuron health and function. This technical overview provides a foundational understanding for researchers engaged in the study of SMA therapeutics and neuronal biology.

References

- 1. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]

- 6. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of this compound (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. axonmedchem.com [axonmedchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs | Semantic Scholar [semanticscholar.org]

A Technical Guide to Risdiplam's Mechanism and its Effect on Survival Motor Neuron (SMN) Protein Oligomerization

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Risdiplam, a small-molecule splicing modifier for the treatment of Spinal Muscular Atrophy (SMA). It details the drug's mechanism of action, its quantitative impact on SMN protein levels, and its crucial role in enabling the proper oligomerization of the SMN protein, a process fundamental to its function and stability.

Introduction to Spinal Muscular Atrophy and the Role of SMN Protein

Spinal Muscular Atrophy (SMA) is an autosomal recessive neuromuscular disease characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy.[1][2] The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, which prevents the production of sufficient functional SMN protein.[1][3] Humans possess a nearly identical paralog gene, SMN2. However, due to a single, translationally silent nucleotide difference (C-to-T) in exon 7, the majority of mRNA transcripts from the SMN2 gene exclude this exon.[4] This alternative splicing event produces a truncated, unstable protein known as SMNΔ7, which is rapidly degraded.[4][5] Consequently, the low levels of full-length SMN protein produced by the SMN2 gene are insufficient to compensate for the loss of the SMN1 gene, leading to the SMA phenotype.[2][4][6]

This compound (Evrysdi®) is an orally administered small molecule designed to modify the splicing of SMN2 pre-mRNA, increasing the production of full-length, functional SMN protein throughout the body.[1][3][7][8]

This compound's Mechanism of Action: Correcting SMN2 Splicing

This compound's primary mechanism involves binding to the SMN2 pre-mRNA and modulating the splicing process to favor the inclusion of exon 7. Experimental evidence indicates that this compound acts on two specific sites:

-

The 5' Splice Site (5'ss) of Exon 7: A critical C-to-T nucleotide transition in SMN2 weakens the binding of the U1 small nuclear ribonucleoprotein (U1 snRNP) complex to the 5'ss, leading to exon 7 skipping.[4] this compound binds to this site, stabilizing the RNA duplex formed between the SMN2 pre-mRNA and the U1 snRNP. This action effectively converts the weak splice site into a stronger one, promoting splicing initiation and exon 7 inclusion.[4][7]

-

Exonic Splicing Enhancer 2 (ESE2): this compound also binds to a purine-rich ESE2 element within exon 7.[4][7] This interaction is believed to displace inhibitory proteins like hnRNP G, further facilitating the binding of the splicing machinery.[4]

By targeting these two sites, this compound ensures high specificity for SMN2 pre-mRNA and efficiently shifts the splicing equilibrium towards the production of full-length mRNA transcripts.[1][2][4]

Quantitative Impact of this compound on SMN Protein Levels

Treatment with this compound leads to a significant, dose-dependent increase in full-length SMN protein levels. This effect has been consistently observed in preclinical animal models and across multiple clinical trials in SMA patients.[6][8][9] The oral administration and systemic distribution of this compound ensure that SMN protein levels are increased in both the central nervous system (CNS) and peripheral tissues.[6][9][10]

| Study / Model | Patient Population / Tissue | Dose | Baseline SMN Level (Median) | Post-Treatment SMN Level (Median) | Fold Increase (Median) | Reference |

| Preclinical | SMA Mouse Model (Brain) | 1 mg/kg/day | - | - | 206% increase | [8] |

| Preclinical | SMA Mouse Model (Muscle) | 1 mg/kg/day | - | - | 210% increase | [8] |

| FIREFISH (Part 1) | Infants with Type 1 SMA (Blood) | Low-Dose (0.08 mg/kg/day) | 1.31 ng/mL | 3.05 ng/mL | ~2.3x | [11] |

| FIREFISH (Part 1) | Infants with Type 1 SMA (Blood) | High-Dose (0.2 mg/kg/day) | 2.54 ng/mL | 5.66 ng/mL | ~2.2x | [11] |

| SUNFISH / JEWELFISH | Type 1, 2, or 3 SMA (Blood) | Approved Dose | - | - | ~2x | [3][12] |

The Critical Role of Exon 7 in SMN Protein Oligomerization

The restoration of full-length SMN protein is critical because the C-terminal region, encoded by exon 7, contains a highly conserved YG-box domain. This domain is essential for the self-association or oligomerization of SMN monomers into higher-order complexes.[13][14]

Proper SMN oligomerization is a prerequisite for its stability and function. The SMNΔ7 protein, which lacks this critical domain, is unable to self-oligomerize efficiently. This monomeric form exposes a degradation signal (degron), targeting it for rapid ubiquitylation and proteasomal degradation.[5][15][16] Self-oligomerization sequesters this degron, thereby protecting the full-length protein from degradation and allowing it to assemble with other proteins (Gemin proteins) to form the functional SMN complex.[15][16]

Therefore, by promoting the inclusion of exon 7, this compound not only generates a full-length protein but also restores its ability to form stable, functional oligomers essential for cellular processes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]

- 4. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. ajmc.com [ajmc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Self-oligomerization regulates stability of survival motor neuron protein isoforms by sequestering an SCFSlmb degron - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

The Making of a Breakthrough: A Technical Guide to the Preclinical Discovery and Development of Risdiplam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a devastating autosomal recessive neuromuscular disorder and a leading genetic cause of infant mortality.[1] The disease is characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness, atrophy, and in its most severe forms, premature death.[1] The underlying cause of SMA is a deficiency of the Survival of Motor Neuron (SMN) protein due to homozygous deletion or mutation of the SMN1 gene.[2]

A paralogous gene, SMN2, also produces the SMN protein, but a single, translationally silent nucleotide difference in exon 7 leads to its alternative splicing and the exclusion of this exon from the majority of the SMN2 transcript.[2][3] This results in a truncated, unstable, and non-functional SMN protein.[3] The small amount of full-length SMN protein produced by SMN2 is insufficient to compensate for the loss of SMN1.[2] This understanding of the molecular basis of SMA presented a clear therapeutic strategy: to increase the production of functional SMN protein from the SMN2 gene by modifying its splicing.[3]

Discovery of Risdiplam

The journey to discover this compound began with a high-throughput screening (HTS) campaign designed to identify small molecules capable of increasing the inclusion of exon 7 in SMN2 pre-mRNA.[4] This effort led to the identification of initial hits, which then underwent a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties, ultimately culminating in the discovery of this compound (formerly known as RG7916 or RO7034067).[3][4]

High-Throughput Screening (HTS) for SMN2 Splicing Modifiers

A cell-based HTS assay was developed utilizing a reporter gene system where the inclusion of SMN2 exon 7 resulted in the expression of a reporter protein. This assay allowed for the rapid screening of large compound libraries to identify molecules that promoted the production of full-length SMN2 mRNA.

Hit Identification and Lead Optimization

The HTS campaign identified a coumarin derivative as a promising initial hit.[4] Subsequent medicinal chemistry efforts focused on improving the properties of this lead series. This involved extensive structure-activity relationship (SAR) studies to optimize for:

-

Potency: Increasing the ability of the compound to promote exon 7 inclusion at lower concentrations.

-

Selectivity: Minimizing off-target effects on the splicing of other genes.

-

Pharmacokinetics: Improving oral bioavailability, tissue distribution (including to the central nervous system), and metabolic stability.

This iterative process of design, synthesis, and testing led to the development of an intermediate compound, RG7800, which was the first SMN2 splicing modifier to be evaluated in clinical trials.[3][4] While RG7800 demonstrated proof-of-concept by increasing SMN protein levels in patients, its development was halted due to off-target retinal toxicity observed in long-term preclinical studies in monkeys.[3][5]

Further optimization of the chemical scaffold, focusing on enhancing selectivity and improving the safety profile, led to the discovery of this compound.[4] this compound demonstrated superior on-target potency and a better selectivity profile against off-target genes compared to its predecessors.[4]

Mechanism of Action

This compound is a small molecule SMN2 pre-mRNA splicing modifier that promotes the inclusion of exon 7, leading to the production of full-length, functional SMN protein.[6] Its mechanism of action involves direct binding to the SMN2 pre-mRNA and modulating the activity of the splicing machinery.[4]

Binding to the SMN2 Pre-mRNA

Experimental evidence suggests that this compound binds to two specific sites on the SMN2 pre-mRNA within exon 7:

-

The 5' splice site (5'ss): this compound stabilizes the transient double-stranded RNA structure formed between the 5'ss of exon 7 and the U1 small nuclear ribonucleoprotein (U1 snRNP) complex. This strengthens the otherwise weak 5'ss of SMN2 exon 7.[4]

-

An exonic splicing enhancer (ESE2): Binding to this site is thought to displace the splicing repressor heterogeneous nuclear ribonucleoprotein G (hnRNP G), further facilitating the binding of the U1 snRNP complex.[4]

The dual binding to both the 5'ss and the ESE2 is believed to contribute to the high specificity of this compound for SMN2 exon 7.[4]

Preclinical Pharmacology

The preclinical efficacy of this compound was extensively evaluated in both in vitro and in vivo models of SMA. These studies demonstrated its ability to correct the SMN2 splicing defect, increase full-length SMN protein levels, and improve the disease phenotype.

In Vitro Efficacy

This compound was shown to be active in SMA patient-derived fibroblasts and in motor neurons generated from induced pluripotent stem cells (iPSCs) derived from SMA type 1 patient fibroblasts.[3] In these cellular models, this compound promoted the inclusion of exon 7 to generate full-length (FL) SMN2 mRNA.[3]

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | Assay | Cell Line | EC50 / IC50 | Reference |

| This compound | SMN2 Splicing (FL mRNA) | SMA Patient Fibroblasts | Active (concentration not specified) | [3] |

| This compound | FOXM1 Splicing (ΔA2) | Human iPSCs | 113 nM | [3] |

| RG7800 (precursor) | SMN2 Splicing (FL mRNA) | SMA Patient Fibroblasts | 2 nM (EC1.5x) | [3] |

| RG7800 (precursor) | FOXM1 Splicing (ΔA2) | Fibroblast | 23 nM | [3] |

| SMN-C3 (analog) | SMN2 Reporter Assay | NSC34 cells | 3.5 µM | [7] |

| SMN-C3 (analog) | SMN Protein ELISA | SMNΔ7 mouse myoblasts | 0.6 µM | [7] |

In Vivo Efficacy in Animal Models of SMA

The in vivo efficacy of this compound was evaluated in multiple mouse models of SMA, including the SMNΔ7 and C/C-allele models.

Oral administration of this compound resulted in a dose-dependent increase in SMN protein levels in both the central nervous system (CNS) and peripheral tissues, including the brain and muscle.[2][8]

Table 2: In Vivo Efficacy of this compound in SMA Mouse Models

| Animal Model | Dose (mg/kg/day) | Duration | Tissue | % SMN Protein Increase (vs. vehicle) | Reference |

| C/C-allele (mild SMA) | 1 | 10 days | Brain | Not specified | [3] |

| C/C-allele (mild SMA) | 3 | 10 days | Brain | Not specified | [3] |

| C/C-allele (mild SMA) | 10 | 10 days | Brain | Not specified | [3] |

| C/C-allele (mild SMA) | 1 | 10 days | Quadriceps | Not specified | [3] |

| C/C-allele (mild SMA) | 3 | 10 days | Quadriceps | Not specified | [3] |

| C/C-allele (mild SMA) | 10 | 10 days | Quadriceps | Not specified | [3] |

| SMNΔ7 (severe SMA) | 0.1 | Not specified | Brain | 28% | [8] |

| SMNΔ7 (severe SMA) | 1 | Not specified | Brain | 206% | [8] |

| SMNΔ7 (severe SMA) | 0.1 | Not specified | Muscle | 32% | [8] |

| SMNΔ7 (severe SMA) | 1 | Not specified | Muscle | 210% | [8] |

Treatment with this compound and its analogs led to significant improvements in motor function, increased body weight, and extended survival in SMA mouse models.[8][9] For instance, in the severe SMNΔ7 mouse model, treatment with the this compound analog SMN-C3 normalized motor behavior, with treated mice being able to right themselves as quickly as heterozygous controls.[9] Most notably, while vehicle-treated mice had a median survival of 18 days, treatment with SMN-C3 at 1 and 3 mg/kg/day resulted in approximately 90% of animals surviving beyond postnatal day 65.[9]

Preclinical Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound was characterized in several animal species, including mice, rats, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

This compound is orally bioavailable and exhibits a favorable pharmacokinetic profile.[3] It has a relatively long half-life, which supports once-daily dosing.[3]

Table 3: Single-Dose Pharmacokinetic Parameters of this compound and RG7800 in Rats and Monkeys

| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-inf (ng·h/mL) |

| This compound | Rat | 2 | IV | - | - | 5.5 | 3130 |

| This compound | Rat | 10 | PO | 1270 | 3.0 | 5.5 | 11400 |

| This compound | Monkey | 2 | IV | - | - | 5.9 | 3620 |

| This compound | Monkey | 10 | PO | 1140 | 4.0 | 5.9 | 12900 |

| RG7800 | Rat | 2 | IV | - | - | 120 | 25800 |

| RG7800 | Rat | 10 | PO | 210 | 8.0 | 120 | 18500 |

| RG7800 | Monkey | 2 | IV | - | - | 134 | 28700 |

| RG7800 | Monkey | 10 | PO | 370 | 8.0 | 134 | 27700 |

Data adapted from the Journal of Medicinal Chemistry.[3]

Brain and Muscle Distribution

A key feature of this compound is its ability to distribute systemically, including to the central nervous system and peripheral tissues.[2] This is crucial for a disease like SMA, which affects not only motor neurons in the CNS but also other tissues throughout the body.[2] this compound is not a substrate for the human multidrug resistance protein 1 (MDR1), a key efflux transporter at the blood-brain barrier, which allows it to readily penetrate the CNS.[2] Studies in mice, rats, and monkeys have shown that total drug levels are similar in plasma, brain, and muscle.[2] In monkeys, the ratio of total this compound concentration in plasma to brain and muscle was close to 1.[2]

References

- 1. news-medical.net [news-medical.net]

- 2. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spinal muscular atrophy: From approved therapies to future therapeutic targets for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Risdiplam's Impact on Neuromuscular Junction Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency in the Survival of Motor Neuron (SMN) protein. Risdiplam, an orally administered small molecule, has emerged as a promising therapeutic agent. It functions as an SMN2 pre-mRNA splicing modifier, increasing the production of full-length, functional SMN protein throughout the body. While the systemic benefits of this compound on motor function are well-documented, its direct impact on the intricate architecture of the neuromuscular junction (NMJ) is a critical area of investigation for understanding its mechanism of action and therapeutic efficacy. This technical guide provides an in-depth analysis of this compound's effects on NMJ structure, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on NMJ Architecture

Preclinical studies in mouse models of SMA have demonstrated that this compound treatment leads to significant improvements in the structural integrity of the neuromuscular junction. A key study by Ratni et al. (2018) in the SMNΔ7 mouse model of severe SMA provides quantitative evidence of a dose-dependent increase in the percentage of fully innervated NMJs in the longissimus dorsi muscle following treatment with this compound (referred to as compound 1 in the study).[1]

| Treatment Group | Dosage (mg/kg/day) | Percentage of Fully Innervated NMJs (%) |

| Vehicle | - | ~20% |

| This compound | 0.1 | ~40% |

| This compound | 0.3 | ~60% |

| This compound | 1.0 | ~80% |

| Data extracted and estimated from Figure 13 of Ratni et al., J Med Chem, 2018.[1] |

These findings highlight a significant and dose-dependent rescue of NMJ denervation, a primary pathological hallmark of SMA. While this study provides crucial data on innervation status, further quantitative analysis of other architectural parameters, such as acetylcholine receptor (AChR) cluster area, endplate size and complexity, and nerve terminal arborization, in this compound-treated SMA models would provide a more comprehensive understanding of its restorative effects at the synapse.

Signaling Pathways and this compound's Mechanism of Action at the NMJ

The structural integrity of the neuromuscular junction is maintained by a complex interplay of signaling pathways. The deficiency of SMN protein in SMA disrupts these pathways, leading to the observed NMJ pathology. This compound, by increasing SMN protein levels, is thought to restore the normal functioning of these critical signaling cascades.

The Agrin-Lrp4-MuSK Signaling Pathway

A pivotal pathway in NMJ formation and maintenance is the Agrin-Lrp4-MuSK signaling cascade. Agrin, a proteoglycan released from the motor nerve terminal, binds to the Lrp4 receptor on the muscle membrane. This binding event activates the Muscle-Specific Kinase (MuSK), initiating a downstream signaling cascade that leads to the clustering of acetylcholine receptors (AChRs) and the maturation of the postsynaptic apparatus.

Recent evidence suggests that SMN protein plays a crucial role in this pathway by regulating the expression of Agrin.[2] SMN is involved in the biogenesis of U7 small nuclear ribonucleoprotein (snRNP), which is essential for the 3'-end processing of histone mRNAs.[2] Dysfunction of this process due to SMN deficiency leads to altered histone gene expression and a subsequent reduction in Agrin expression at the NMJ, contributing to denervation.[2]

SMN Protein and Actin Dynamics

The actin cytoskeleton plays a fundamental role in the structure and function of the presynaptic nerve terminal, including growth cone motility, axon guidance, and synaptic vesicle organization.[3] Emerging evidence indicates that SMN protein is involved in regulating actin dynamics.[1][3] SMN deficiency has been shown to lead to reduced levels of β-actin mRNA and protein in the distal axons and growth cones of motor neurons.[4] By restoring SMN protein levels, this compound may contribute to the normalization of actin cytoskeleton organization, thereby supporting proper nerve terminal morphology and function.

Experimental Protocols

The following section outlines the key experimental methodologies for assessing the impact of this compound on neuromuscular junction architecture in mouse models of SMA.

Immunohistochemistry for NMJ Visualization

This protocol describes the whole-mount immunofluorescent staining of muscles to visualize the pre- and post-synaptic components of the NMJ.[5]

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking buffer: 4% Bovine Serum Albumin (BSA) and 1% Triton X-100 in PBS

-

Primary antibodies:

-

For presynaptic nerve terminals: Anti-neurofilament (e.g., 2H3) and anti-synaptic vesicle protein 2 (SV2) or anti-synaptophysin.

-

-

Fluorescently conjugated secondary antibodies (e.g., Alexa Fluor 488)

-

Fluorescently conjugated α-bungarotoxin (α-BTX) for labeling AChRs (e.g., Alexa Fluor 594 conjugate)

-

Mounting medium

Procedure:

-

Dissect the muscle of interest (e.g., longissimus dorsi, gastrocnemius, or diaphragm) from euthanized mice.

-

Fix the muscle in 4% PFA for 15-30 minutes at room temperature.

-

Wash the muscle thoroughly with PBS.

-

Permeabilize the muscle with 2% Triton X-100 in PBS for 30 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the muscle in primary antibody solution (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the muscle three times with PBS containing 0.1% Triton X-100.

-

Incubate with a cocktail of the appropriate fluorescently-conjugated secondary antibody and fluorescently-conjugated α-BTX (e.g., 1:1000 dilution) for 2 hours at room temperature in the dark.

-

Wash the muscle three times with PBS.

-

Mount the muscle on a microscope slide using a suitable mounting medium.

Confocal Microscopy and Image Analysis

High-resolution imaging and quantitative analysis are essential for determining the morphological changes at the NMJ.[6]

Imaging:

-

Acquire z-stack images of the stained NMJs using a confocal laser scanning microscope.

-

Use appropriate laser lines and emission filters for the chosen fluorophores.

-

Ensure consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples for comparative analysis.

Quantitative Analysis using ImageJ/Fiji:

-

Innervation Status:

-

Create a maximum intensity projection of the z-stack.

-

Overlay the presynaptic (e.g., neurofilament/SV2) and postsynaptic (α-BTX) channels.

-

Categorize NMJs as "fully innervated" (complete overlap), "partially denervated" (partial overlap), or "fully denervated" (no overlap of the nerve terminal with the endplate).

-

-

AChR Cluster Area and Endplate Size:

-

On the α-BTX channel, threshold the image to create a binary mask of the endplate.

-

Use the "Analyze Particles" function in ImageJ to measure the total area of the AChR clusters.

-

-

Nerve Terminal Arborization:

-

On the presynaptic channel, use plugins like "NeuronJ" or manual tracing to measure the total length and number of branches of the nerve terminal.

-

-

Fragmentation Analysis:

-

On the α-BTX channel, after thresholding, use the "Analyze Particles" function to count the number of discrete AChR clusters. An increased number of smaller, disconnected clusters indicates fragmentation.

-

Conclusion

This compound's mechanism of action, which involves the systemic restoration of SMN protein, has a demonstrably positive impact on the structural integrity of the neuromuscular junction in preclinical models of SMA. The dose-dependent increase in fully innervated NMJs provides strong evidence for its neuroprotective and potentially restorative effects at the synapse. The underlying mechanism likely involves the normalization of key signaling pathways, including the Agrin-Lrp4-MuSK cascade and the regulation of actin dynamics within the presynaptic terminal. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the multifaceted effects of this compound and other emerging therapies on NMJ architecture. A deeper understanding of these synaptic-level changes will be invaluable for the continued development and optimization of treatments for Spinal Muscular Atrophy.

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. The Neuromuscular Junction: Measuring Synapse Size, Fragmentation and Changes in Synaptic Protein Density Using Confocal Fluorescence Microscopy [jove.com]

- 3. Spinal muscular atrophy: the role of SMN in axonal mRNA regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smn, the spinal muscular atrophy–determining gene product, modulates axon growth and localization of β-actin mRNA in growth cones of motoneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. treat-nmd.org [treat-nmd.org]

- 6. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

The Systemic Impact of Risdiplam: A Deep Dive into its Effects on Downstream Targets of the SMN Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The approval of risdiplam (Evrysdi®), the first oral, small-molecule splicing modifier for SMA, marks a significant advancement in treating this disease. This compound addresses the root cause by promoting the inclusion of exon 7 in the SMN2 gene transcript, thereby increasing the production of full-length, functional SMN protein throughout the body.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action and its subsequent effects on the downstream molecular pathways regulated by the SMN protein. We will explore the restoration of small nuclear ribonucleoprotein (snRNP) biogenesis, the correction of downstream splicing defects, and the broader systemic impact of augmenting SMN protein levels, supported by quantitative data from pivotal clinical trials and preclinical studies.

Introduction: The Molecular Basis of SMA and the Role of SMN Protein

Spinal Muscular Atrophy is an autosomal recessive disease caused by mutations or deletions in the Survival Motor Neuron 1 (SMN1) gene.[4][5] This genetic defect leads to a significant reduction in the SMN protein, which is critical for the survival and function of motor neurons.[5] Humans possess a nearly identical gene, SMN2, but a single, translationally silent nucleotide difference in exon 7 causes this exon to be predominantly excluded during pre-mRNA splicing.[6][7] Consequently, the SMN2 gene primarily produces a truncated, unstable, and non-functional protein (SMNΔ7), failing to compensate for the loss of SMN1.[5][7]

The SMN protein is ubiquitously expressed and plays a fundamental housekeeping role in the assembly of spliceosomal small nuclear ribonucleoproteins (snRNPs), the essential building blocks of the spliceosome which carries out pre-mRNA splicing.[6][8] SMN is the core component of a large macromolecular machine known as the SMN complex, which includes Gemin proteins (2-8) and UNRIP.[9][10] This complex chaperones the assembly of a seven-protein Sm core onto small nuclear RNAs (snRNAs) in the cytoplasm, a critical step for the maturation of snRNPs before they are imported into the nucleus to participate in splicing.[6][9][11] A deficiency in SMN protein disrupts this vital process, leading to defects in snRNP biogenesis and, consequently, widespread splicing abnormalities that are believed to underlie the motor neuron degeneration seen in SMA.[6][12]

This compound's Primary Mechanism of Action: Correcting the SMN2 Splicing Defect

This compound is an orally administered small molecule designed to modify the splicing of SMN2 pre-mRNA.[2][5] It binds to two specific sites on the SMN2 transcript: one in the exonic splicing enhancer 2 (ESE2) region of exon 7 and another at the 5' splice site (5'ss) of intron 7.[13] This binding stabilizes the interaction between the U1 snRNP and the 5'ss, effectively promoting the recognition and inclusion of exon 7 into the final mRNA transcript.[13][14] This action shifts the splicing outcome from the non-functional SMNΔ7 transcript to the full-length, functional SMN protein.[4][15] As a small molecule, this compound crosses the blood-brain barrier, allowing for systemic distribution and increased SMN protein production in both the central nervous system (CNS) and peripheral tissues.[13][15][16]

Key Downstream Effect: Restoration of snRNP Biogenesis

The most well-characterized downstream effect of restoring SMN protein levels is the enhanced assembly of snRNPs.[6] With sufficient functional SMN protein, the SMN complex can efficiently chaperone the formation of the Sm core on snRNAs. This restoration of snRNP biogenesis is crucial for maintaining a functional spliceosome pool, which is essential for accurate pre-mRNA splicing throughout the transcriptome.

The process is a multi-step pathway occurring in both the nucleus and cytoplasm:

-

Transcription and Export: U-rich snRNAs (U1, U2, U4, U5) are transcribed in the nucleus and exported to the cytoplasm.[9]

-

SMN Complex Engagement: In the cytoplasm, the SMN complex, with Gemin5, recognizes and binds to the snRNAs.[6][9]

-

Sm Core Assembly: The SMN complex then facilitates the ATP-dependent assembly of the seven Sm proteins (B, D1, D2, D3, E, F, G) onto a specific site on the snRNA, forming the snRNP core.[9][11]

-

Maturation and Import: The assembled snRNP undergoes further maturation, including hypermethylation of its 5' cap, before being imported back into the nucleus.[11]

-

Spliceosome Formation: In the nucleus, mature snRNPs combine with other proteins to form the spliceosome, ready to catalyze pre-mRNA splicing.[8]

A deficiency in SMN cripples this pathway at the "Sm Core Assembly" step, leading to a systemic deficit of mature snRNPs.[17] this compound, by increasing SMN protein, directly addresses this bottleneck.

Broader Downstream Consequences of SMN Restoration

Beyond snRNP assembly, increasing SMN protein levels has wider implications for cellular function, correcting defects that are direct or indirect consequences of SMN deficiency.

-

Correction of Global Splicing Defects: With a restored pool of functional snRNPs, the widespread splicing errors observed in SMA models can be corrected. While the exact transcripts most vulnerable to low SMN levels are still under investigation, it is clear that SMN deficiency causes significant transcriptome-wide perturbations.[12][18][19] this compound's ability to correct SMN2 splicing is the primary effect, but this enables the correction of numerous other splicing events downstream.

-

U7 snRNP Biogenesis and Histone mRNA Processing: The SMN complex is also involved in the biogenesis of the U7 snRNP.[9][12] This specific snRNP is not part of the major spliceosome but is essential for the 3'-end processing of histone pre-mRNAs.[12] SMN deficiency leads to defective histone mRNA processing, which can impact cell cycle regulation. Restoring SMN levels is expected to normalize this pathway.

-

Axonal and Neuromuscular Junction Integrity: SMN has been shown to have roles beyond snRNP assembly, including the axonal transport of mRNA-protein complexes (mRNPs).[7] In SMA mouse models, treatment with SMN-restoring therapies has shown improvements in neuromuscular junction (NMJ) innervation and muscle atrophy, suggesting that increased SMN protein positively impacts these downstream pathological features.[7]

Quantitative Effects of this compound: Preclinical and Clinical Data

The efficacy of this compound in increasing SMN protein and improving function has been demonstrated across multiple studies.

Table 1: Effect of this compound on SMN Protein and mRNA Levels

| Study / Model | Population / Tissue | Dose / Treatment | Outcome | Citation |

| Preclinical (SMA Mouse Model) | Brain | 0.1 mg/kg/day | 28% increase in SMN protein | [1] |

| Preclinical (SMA Mouse Model) | Muscle | 0.1 mg/kg/day | 32% increase in SMN protein | [1] |

| Preclinical (SMA Mouse Model) | Brain | 1 mg/kg/day | 206% increase in SMN protein | [1] |

| Preclinical (SMA Mouse Model) | Muscle | 1 mg/kg/day | 210% increase in SMN protein | [1] |

| Phase 1 (Healthy Adults) | Blood | Single 18.0 mg dose | 41% maximum increase in full-length SMN2 mRNA | [1] |

| SUNFISH Part 1 (Type 2/3 SMA) | Blood | Part 2 Dose (12 months) | > 2-fold median increase in SMN protein from baseline | [1][20] |

| FIREFISH Part 2 (Type 1 SMA) | Blood | Part 2 Dose (12 months) | > 2-fold average increase in SMN protein from baseline | [1] |

| JEWELFISH (Previously Treated) | Blood | 12 months | Sustained ~2-fold increase in SMN protein | [21] |

| RAINBOWFISH (Presymptomatic) | Blood | 24 months | Median SMN level increased from 5.69 ng/mL to 7.24 ng/mL | [22] |

Table 2: Clinical Motor Function Outcomes with this compound Treatment

| Study | Population | Duration | Key Motor Function Outcome | Citation |

| FIREFISH Part 2 | Infants with Type 1 SMA | 12 months | 29% of infants could sit without support for ≥5 seconds. 90% had a ≥4-point increase in CHOP-INTEND score. | [1] |

| SUNFISH Part 2 | Children & Adults (Type 2/3 SMA) | 12 months | Significant improvement in MFM-32 total score vs. placebo (1.55 point mean difference). | [21] |

| SUNFISH (Pooled) | Children & Adults (Type 2/3 SMA) | 24 months | MFM-32 total score showed a 3.99 point difference compared with natural history data. | [21] |

| RAINBOWFISH | Presymptomatic Infants | 12 months | 80% of infants with 2 SMN2 copies (and baseline CMAP ≥1.5mV) could sit without support. | [22] |

Methodologies for Assessing this compound's Effects

Validating the mechanism and downstream effects of this compound requires specific and sensitive experimental protocols.

Experimental Protocol 1: Quantification of SMN Protein in Whole Blood

-

Method: Electrochemiluminescence Immunoassay (ECLIA or ECL-based immunoassay). This is a highly sensitive method suitable for quantifying protein levels in complex biological samples like whole blood.[23][24]

-

Principle: A sandwich immunoassay format is used. A capture antibody specific for SMN protein is bound to an electrode. The sample (e.g., whole blood lysate) is added, and SMN protein is captured. A second, detection antibody, also specific for SMN and labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is added. This forms the "sandwich." When a voltage is applied to the electrode, the tag emits light, and the intensity of the light is directly proportional to the amount of SMN protein in the sample.

-

Sample Preparation: Whole blood is collected, and a specific volume (e.g., 5µL) is lysed to release intracellular proteins.[23]

-

Quantification: A standard curve is generated using recombinant SMN protein of known concentrations to accurately determine the SMN protein concentration in the patient samples.

Experimental Protocol 2: Analysis of SMN2 mRNA Splicing

-

Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

-

Principle: This method measures the relative amounts of different mRNA transcripts. Specific primers are designed to distinguish between the full-length SMN2 mRNA (containing exon 7) and the SMN2Δ7 mRNA (lacking exon 7).

-

Procedure:

-

RNA Extraction: Total RNA is isolated from cells or tissues (e.g., patient fibroblasts or blood cells).

-

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using the reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for PCR amplification with specific primer sets. One set amplifies a region spanning the junction of exons 6 and 8 (detecting SMN2Δ7), and another set amplifies the junction of exons 7 and 8 (detecting full-length SMN2). A fluorescent dye (like SYBR Green) or a probe is used to monitor the amplification in real-time.

-

Analysis: The relative expression of each transcript is calculated, often normalized to a stable housekeeping gene, to determine the ratio of full-length to Δ7 SMN2 mRNA.

-

Conclusion

This compound represents a paradigm shift in the treatment of Spinal Muscular Atrophy, offering a systemic, oral therapy that targets the fundamental molecular defect. Its primary action of modifying SMN2 splicing to produce functional SMN protein initiates a cascade of positive downstream effects. The restoration of the SMN complex's capacity for snRNP biogenesis is the most critical of these, as it re-establishes the integrity of the spliceosome, leading to the correction of widespread splicing defects that contribute to SMA pathology. Quantitative data from extensive clinical trials robustly demonstrate that this molecular correction translates into sustained increases in SMN protein and significant, life-altering improvements in motor function for individuals with SMA across a wide range of types and ages. The continued study of the downstream targets of SMN will further illuminate the complex pathophysiology of SMA and may reveal additional biomarkers and therapeutic targets for the future.

References

- 1. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Review in Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. magonlinelibrary.com [magonlinelibrary.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Spliceosomal small nuclear ribonucleoprotein biogenesis defects and motor neuron selectivity in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SMN in spinal muscular atrophy and snRNP biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of survival motor neuron protein (SMN) in protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMN and Gemins: 'we are family' … or are we?: insights into the partnership between Gemins and the spinal muscular atrophy disease protein SMN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The SMN Complex Is Associated with snRNPs throughout Their Cytoplasmic Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diverse role of Survival Motor Neuron Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]

- 16. smanewstoday.com [smanewstoday.com]

- 17. The Survival of Motor Neurons Protein Determines the Capacity for snRNP Assembly: Biochemical Deficiency in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medicineinnovates.com [medicineinnovates.com]

- 19. academic.oup.com [academic.oup.com]

- 20. This compound Demonstrates Preliminary Evidence of Clinical Benefit in Type 1, 2, & 3 Spinal Muscular Atrophy Patients | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 21. Overview of all this compound Clinical Trial Outcomes, Safety & Adverse Events – SMAUK [smauk.org.uk]

- 22. neurologylive.com [neurologylive.com]

- 23. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Risdiplam: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract